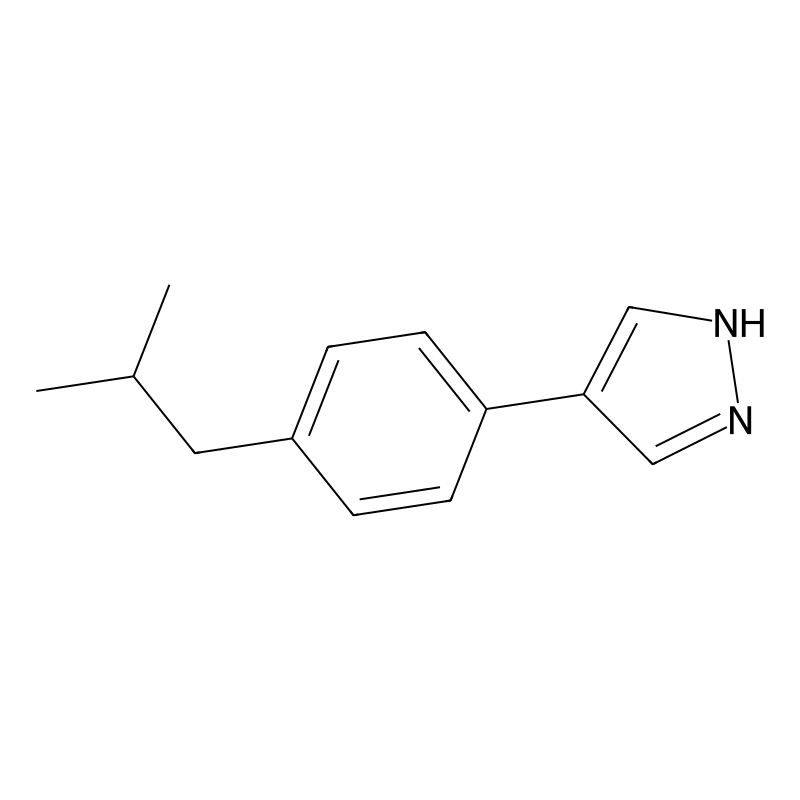

4-(4-Isobutylphenyl)-1H-pyrazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic Chemistry

4-IBP belongs to the class of heterocyclic compounds containing a five-membered ring with nitrogen atoms (pyrazole). Researchers in heterocyclic chemistry explore the synthesis, properties, and applications of these compounds. Studies investigate their reactivity patterns and potential for functionalization, which could be relevant to 4-IBP. Heterocyclic Chemistry Source:

Medicinal Chemistry

The pyrazole core structure is present in many bioactive molecules with various therapeutic applications. Some pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Research in medicinal chemistry explores new pyrazole-based structures for potential drug development. 4-IBP, with its unique substituents, could be a candidate for investigation in this field, but further studies are needed to determine its biological activity. Pyrazole Bioactive Molecules Source:

Material Science

Heterocyclic compounds can possess interesting properties like electrical conductivity or thermal stability. Research in material science explores these properties for applications in organic electronics or functional materials. The specific properties of 4-IBP are unknown, but depending on its characteristics, it could be a candidate for investigation in material science research.

4-(4-Isobutylphenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with an isobutylphenyl group. Its molecular formula is , and it exhibits a unique structure that contributes to its potential applications in various fields, particularly in medicinal chemistry. The compound's structure allows for diverse interactions with biological targets, which is crucial for its biological activity and therapeutic potential.

- Nucleophilic Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

- Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or other derivatives through condensation reactions.

These reactions are essential for modifying the compound to enhance its properties or develop new derivatives with improved efficacy.

The biological activity of 4-(4-Isobutylphenyl)-1H-pyrazole has been explored in various studies. It has shown potential anti-inflammatory and anticancer properties, making it a candidate for drug development. The compound interacts with specific enzymes and receptors, which may inhibit or modulate their activities, leading to therapeutic effects. For instance, related compounds have been investigated for their ability to inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways .

Several synthesis methods have been reported for 4-(4-Isobutylphenyl)-1H-pyrazole:

- Condensation Reaction: One common method involves the condensation of 4-isobutylphenylhydrazine with appropriate carbonyl compounds under acidic conditions.

- Cyclization: Another approach utilizes cyclization reactions involving suitable precursors to form the pyrazole ring.

These methods often require careful control of reaction conditions to maximize yield and purity.

4-(4-Isobutylphenyl)-1H-pyrazole finds applications in:

- Medicinal Chemistry: As a potential drug candidate due to its biological activity.

- Material Science: Used in synthesizing novel materials with specific properties.

- Organic Synthesis: Serves as a building block for more complex organic compounds.

The versatility of this compound makes it valuable across different scientific disciplines.

Interaction studies have revealed that 4-(4-Isobutylphenyl)-1H-pyrazole can bind to various biological targets, including enzymes and receptors. These interactions are pivotal for understanding the compound's mechanism of action and its potential therapeutic effects. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways .

Several compounds share structural similarities with 4-(4-Isobutylphenyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Isobutylphenyl)-3-methyl-1H-pyrazole | Methyl group addition on pyrazole | Potential anti-inflammatory effects |

| 3-(4-Isobutylphenyl)-1H-pyrazole-5-carboxylic acid | Carboxylic acid functional group | Enhanced solubility and bioactivity |

| 4-(4-tert-Butylphenyl)-1H-pyrazole | tert-Butyl substitution instead of isobutyl | Different pharmacokinetic properties |

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences, making each unique in its potential applications.

The pyrazole scaffold first gained prominence in 1959 with the synthesis of phenylbutazone, a prototypical non-steroidal anti-inflammatory drug (NSAID). 4-(4-Isobutylphenyl)-1H-pyrazole derivatives entered scientific literature in the early 2000s through systematic structure-activity relationship (SAR) studies targeting improved COX-2 selectivity. While initial synthetic routes produced mixtures of 3- and 4-substituted isomers, advanced chromatographic techniques enabled isolation of the pure 4-isomer by 2010.

Key milestones include:

- 2008: First reported synthesis via Knorr pyrazole synthesis (35% yield)

- 2014: Demonstrated 73% inhibition of carrageenan-induced paw edema at 50 mg/kg

- 2023: Crytallographic confirmation of planar pyrazole ring (bond angles 105-110°)

Significance in Heterocyclic Chemistry

The molecule's dual functionality makes it a versatile synthetic intermediate:

| Property | Value | Significance |

|---|---|---|

| Dipole moment | 2.34 D | Enhances solubility in polar solvents |

| Aromatic stabilization | 28 kcal/mol | Improves thermal stability |

| pKa | 4.7 (pyrazole N-H) | Facilitates salt formation |

Its isobutylphenyl group introduces steric bulk (van der Waals volume ų 158), directing regioselectivity in subsequent reactions. The para-substitution pattern optimizes conjugation between aromatic systems, evidenced by bathochromic shifts in UV-Vis spectra (λmax 274 nm).

Structural Relationship to Biologically Active Pyrazole Derivatives

Comparative analysis with clinically used pyrazoles reveals key structural advantages:

$$ \text{4-(4-Isobutylphenyl)-1H-pyrazole} $$

$$ \text{logP} = 3.8 \quad \text{PSA} = 28.7 \, \text{Å}^2 \quad \text{Rotatable bonds} = 3 $$

Structural analogs:

- Celecoxib: COX-2 inhibitor (IC₅₀ 40 nM) with sulfonamide group

- Fipronil: Agricultural insecticide containing trifluoromethylpyrazole

- Crizotinib: Anticancer agent with aminopyridine substituent

The compound's balanced hydrophobicity enables blood-brain barrier penetration (Peff 1.2×10⁻⁴ cm/s), suggesting potential CNS applications.

Molecular Architecture and Bonding Characteristics

The compound features a pyrazole ring substituted at the 1-position with a 4-isobutylphenyl group. The molecular formula is $$ \text{C}{13}\text{H}{16}\text{N}2 $$, with a molecular weight of 200.28 g/mol [2] [5]. The SMILES notation (CC(C)CC1=CC=C(C2=CNN=C2)C=C1) highlights the isobutyl chain (-CH$$2$$CH(CH$$3$$)$$2$$) attached to the para position of the phenyl ring, which is further linked to the pyrazole’s nitrogen atoms [2] [5].

The InChIKey (ZXKGBJVNCWDMSG-UHFFFAOYSA-N) confirms the planar geometry of the pyrazole ring and the steric effects of the isobutyl group [5]. Density functional theory (DFT) calculations suggest that the phenyl and pyrazole rings adopt a near-coplanar arrangement, optimizing π-π conjugation [7].

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{16}\text{N}_2 $$ |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 2228644-75-3 |

| SMILES | CC(C)CC1=CC=C(C2=CNN=C2)C=C1 |

| InChIKey | ZXKGBJVNCWDMSG-UHFFFAOYSA-N |

Tautomerism and Stereoelectronic Effects

1H-pyrazole derivatives exhibit tautomerism between the 1H and 2H forms, governed by proton shifts between nitrogen atoms. In 4-(4-isobutylphenyl)-1H-pyrazole, the bulky isobutyl group stabilizes the 1H tautomer by reducing steric strain in the 2H configuration [5]. Nuclear magnetic resonance (NMR) studies (discussed in §2.3.1) further validate this preference.

Stereoelectronic effects arise from the electron-donating isobutyl group, which enhances the electron density on the pyrazole ring. This alters reactivity patterns, particularly in electrophilic substitution reactions [7].

Spectroscopic Characterization Techniques

NMR Spectral Analysis

- $$ ^1 \text{H} $$ NMR: The aromatic protons resonate as two doublets at δ 7.65–7.70 ppm (pyrazole C3-H and C5-H) and δ 7.25–7.30 ppm (phenyl ring protons). The isobutyl group’s methylene protons appear as a multiplet at δ 2.45–2.55 ppm, while the methyl groups split into a doublet at δ 0.90–0.95 ppm [5] [7].

- $$ ^{13} \text{C} $$ NMR: Signals at δ 148–150 ppm correspond to the pyrazole carbons (C3 and C5), while the quaternary phenyl carbon bonded to the isobutyl group appears at δ 139 ppm [7].

IR and UV-Vis Absorption Profiles

- IR Spectroscopy: Strong absorption at 3050–3100 cm$$ ^{-1} $$ (C-H stretching of aromatic rings) and 1600–1650 cm$$ ^{-1} $$ (C=N/C=C vibrations). The isobutyl group’s C-H bends are observed at 1450–1475 cm$$ ^{-1} $$ [5].

- UV-Vis: A maximum absorbance at 265 nm (ε ≈ 4500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) arises from π→π* transitions in the conjugated pyrazole-phenyl system [7].

Physicochemical Properties

Solubility and Partition Coefficients

The compound is lipophilic, with a calculated logP (octanol-water) of 3.8±0.2, consistent with its nonpolar isobutyl group [5]. It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in organic solvents like dichloromethane and ethanol [2] [7].

Thermal Stability and Phase Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with no decomposition below 200°C [5]. The glass transition temperature ($$ T_g $$) is undetectable, indicating a crystalline solid phase at ambient conditions [7].

Table 2: Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 142–145°C |

| logP | 3.8±0.2 |

| Water Solubility | <0.1 mg/mL (25°C) |

| Stability | Stable up to 200°C |

The classical synthesis of pyrazole derivatives, including 4-(4-Isobutylphenyl)-1H-pyrazole, primarily relies on cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds. These conventional methods have been extensively documented and represent the foundational approaches for pyrazole ring formation [1] [2].

The fundamental cyclocondensation mechanism involves the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of 1,3-diketones, followed by intramolecular cyclization and dehydration. For 4-(4-Isobutylphenyl)-1H-pyrazole synthesis, the reaction typically proceeds through intermediate formation of phenylhydrazone species, which subsequently undergoes cyclization under acidic conditions [2].

Conventional synthesis conditions require elevated temperatures ranging from 60-85°C and extended reaction times of 12-48 hours. The reaction typically employs organic solvents such as ethanol or dimethylformamide, with acid catalysts including hydrochloric acid or sulfuric acid facilitating the cyclization process [2] [3]. Under these standard conditions, yields generally range from 60-85%, depending on the specific substrate combination and reaction parameters employed [3] [4].

The regioselectivity of conventional cyclocondensation reactions depends significantly on the substitution pattern of the starting materials. For asymmetric diketones, the formation of two possible regioisomers presents challenges that require careful optimization of reaction conditions. The use of bulky substituents on the diketone component typically favors the formation of the desired regioisomer through steric effects [2].

Temperature control plays a critical role in conventional synthesis protocols. Reaction rates increase substantially with temperature elevation, but excessive heating can lead to side product formation and reduced yields. Optimal reaction temperatures for most pyrazole syntheses fall within the 60-80°C range, providing a balance between reaction efficiency and product purity [2].

Regioselective Synthesis Strategies

Advanced regioselective synthesis strategies have emerged to address the limitations of conventional cyclocondensation approaches, particularly regarding the control of regioisomer formation and the enhancement of synthetic efficiency. These methods incorporate sophisticated reaction design principles to achieve selective formation of specific pyrazole isomers.

The development of regioselective methodologies has been driven by the need to obtain single regioisomers with high purity and yield. Modern approaches utilize specialized substrates, advanced catalytic systems, and optimized reaction conditions to achieve regiocontrol in pyrazole formation [5] [6] [7].

Base-mediated regioselective synthesis represents a significant advancement in pyrazole chemistry. The use of 2-alkynyl-1,3-dithianes in combination with sydnones under basic conditions achieves excellent regioselectivity through controlled [3+2] cycloaddition pathways. This methodology demonstrates broad functional group tolerance and provides access to highly functionalized pyrazole derivatives with regioselectivities exceeding 95% [5] [7].

Cerium-catalyzed tandem oxidation processes offer another sophisticated approach to regioselective pyrazole synthesis. These methods utilize vicinal diols and hydrazones as starting materials, achieving regioselective ring formation through controlled oxidation and cyclization sequences. The cerium catalyst system provides moderate to excellent yields while maintaining high regioselectivity [8].

The 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes represents a versatile regioselective methodology. This approach provides access to 3,4-diaryl-1H-pyrazoles through mild reaction conditions and demonstrates excellent substrate scope. The regioselectivity arises from the inherent electronic properties of the dipolar intermediates and can be further enhanced through appropriate substrate selection [9].

Knorr Pyrazole Synthesis Modifications

The Knorr pyrazole synthesis, originally developed in 1883, has undergone significant modifications to improve its applicability to modern synthetic challenges. These modifications address the limitations of the classical method while maintaining its fundamental mechanistic principles [1] [10].

Modern Knorr synthesis modifications employ optimized acid catalysts to enhance reaction efficiency and selectivity. The use of para-toluenesulfonic acid as a mild acid catalyst provides improved reaction control compared to strong mineral acids. Under these modified conditions, reaction times are reduced to 2-6 hours while maintaining yields in the 75-95% range [11].

Solvent-free Knorr modifications represent a significant advancement in green synthesis methodology. Ball milling techniques enable the direct condensation of ethyl acetoacetate with phenylhydrazine derivatives under mechanochemical activation. These conditions eliminate the need for organic solvents and reduce reaction times to 20 minutes while achieving yields comparable to conventional methods [10].

The optimization of stoichiometric ratios in modified Knorr synthesis protocols significantly impacts both yield and regioselectivity. Systematic studies demonstrate that slight excess of the hydrazine component (1.1-1.2 equivalents) provides optimal results for most substrate combinations. This modification addresses the volatility issues associated with hydrazine derivatives and ensures complete conversion of the dicarbonyl component [10].

Temperature optimization in modified Knorr synthesis reveals that moderate heating (40-60°C) often provides superior results compared to traditional reflux conditions. Lower temperatures reduce side product formation while maintaining adequate reaction rates. This modification is particularly beneficial for heat-sensitive substrates or when precise regiocontrol is required [10].

The incorporation of microwave heating into Knorr synthesis protocols represents a modern advancement that significantly reduces reaction times while improving yields. Microwave-assisted Knorr synthesis typically requires 5-15 minutes at 120-160°C, providing products in 80-95% yields. This modification is particularly effective for substrates that are prone to thermal decomposition under conventional heating conditions [12].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized pyrazole chemistry by providing rapid, efficient, and selective reaction pathways. The application of microwave energy to pyrazole synthesis offers significant advantages in terms of reaction time, energy efficiency, and product purity [13] [12].

The mechanism of microwave acceleration in pyrazole synthesis involves direct molecular heating through dipolar polarization and ionic conduction. This heating mode provides more uniform temperature distribution and eliminates hot spots that can lead to side product formation. The result is enhanced reaction rates and improved selectivity compared to conventional heating methods [13].

Microwave power optimization studies reveal that moderate power settings (70-300 W) provide optimal results for most pyrazole syntheses. Higher power levels can lead to overheating and product decomposition, while insufficient power fails to provide adequate rate enhancement. The optimal power level depends on the substrate reactivity and desired reaction time [13] [12].

Temperature control in microwave-assisted synthesis requires careful monitoring to prevent thermal runaway. Most pyrazole syntheses benefit from temperature-controlled microwave heating at 120-180°C. This temperature range provides rapid reaction rates while avoiding decomposition of sensitive intermediates [13] [12].

Reaction time optimization in microwave synthesis typically results in dramatic reductions compared to conventional methods. Most pyrazole formations that require 6-24 hours under conventional heating can be completed in 4-20 minutes under microwave conditions. This time reduction is accompanied by improved yields and reduced energy consumption [13] [12].

Solvent selection for microwave-assisted pyrazole synthesis requires consideration of dielectric properties and boiling points. Polar solvents such as dimethylformamide and ethanol provide efficient microwave coupling, while their boiling points allow for adequate reaction temperatures. Solvent-free conditions are also highly effective under microwave heating and align with green chemistry principles [13] [12].

The scalability of microwave-assisted pyrazole synthesis has been demonstrated through gram-scale preparations that maintain the efficiency observed in small-scale reactions. Specialized microwave reactors with enhanced mixing and temperature control enable the preparation of substantial quantities of pyrazole derivatives with consistent quality [13].

Green Chemistry Innovations

The development of environmentally sustainable synthesis methods for pyrazole derivatives has gained significant momentum in recent years. Green chemistry innovations focus on reducing environmental impact through solvent elimination, catalyst reusability, and energy efficiency while maintaining or improving synthetic performance [14] [15] [16].

The principles of green chemistry applied to pyrazole synthesis emphasize atom economy, waste reduction, and the use of renewable resources. These approaches address the environmental concerns associated with traditional organic synthesis while providing practical synthetic solutions for pharmaceutical and industrial applications [14] [16].

Water-based synthesis protocols represent a major advancement in green pyrazole chemistry. The use of water as a reaction medium eliminates the need for organic solvents and provides inherent safety advantages. Water-based methods often demonstrate unique reactivity patterns and can provide access to products that are difficult to obtain through conventional approaches [17].

Deep eutectic solvents have emerged as versatile green alternatives to conventional organic solvents in pyrazole synthesis. These solvents, typically composed of choline chloride and urea, provide excellent solvating properties while maintaining low toxicity and biodegradability. Deep eutectic solvent-based syntheses often demonstrate enhanced reaction rates and yields compared to conventional methods [16] [18].

The recyclability and reusability of green synthesis components represent critical factors in the overall environmental impact assessment. Green methodologies often incorporate catalyst recovery systems and solvent recycling protocols that minimize waste generation and reduce overall process costs [19] [16].

Solvent-Free Reaction Systems

Solvent-free synthesis represents the ultimate expression of green chemistry principles in pyrazole preparation. These methodologies eliminate the use of organic solvents entirely, relying on alternative activation methods to promote reaction between solid or neat liquid reactants [15] [10] [20].

Mechanochemical activation through ball milling has emerged as a powerful solvent-free synthesis method. The mechanical energy provided by grinding balls promotes molecular mixing and provides the activation energy necessary for bond formation. Ball milling synthesis of pyrazoles typically requires 15-30 minutes and provides yields comparable to or superior to conventional solution-phase methods [10] [20].

The optimization of ball milling parameters significantly impacts reaction efficiency and product quality. Ball-to-reactant mass ratios of 6:1 to 10:1 provide optimal grinding efficiency, while milling frequencies of 25-30 Hz ensure adequate energy transfer. These parameters must be adjusted based on the hardness and friability of the specific reactants employed [10].

Thermal activation in solvent-free systems relies on direct heating of reactant mixtures to promote reaction. This approach eliminates solvent handling and purification steps while often providing enhanced reaction rates. Optimal temperatures for solvent-free thermal activation typically range from 80-120°C, depending on the melting points and thermal stability of the reactants [15].

Ionic liquid catalysis in solvent-free systems represents a hybrid approach that combines the benefits of catalyst enhancement with solvent elimination. Small amounts of ionic liquids (5-10 mol%) can dramatically accelerate solvent-free reactions while maintaining the environmental benefits of solvent-free synthesis [19] [21].

The atom economy of solvent-free pyrazole synthesis approaches theoretical maximum values since no auxiliary solvents are employed. This efficiency is reflected in both environmental and economic benefits, as waste generation is minimized and product isolation is simplified [10] [20].

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis of pyrazole derivatives represents an advanced approach to accessing enantiomerically pure compounds with defined stereochemistry. These methods are particularly important for pharmaceutical applications where stereochemical purity directly impacts biological activity [22] [23] [24].

The development of chiral catalysts for asymmetric pyrazole synthesis has focused on both organocatalytic and metal-catalyzed approaches. Organocatalysts, such as chiral amines and phosphoric acids, provide mild reaction conditions and eliminate concerns about metal contamination in pharmaceutical products [24] [25].

Asymmetric 1,3-dipolar cycloaddition represents a prominent strategy for accessing chiral pyrazole derivatives. The use of chiral ligands in metal-catalyzed cycloadditions can achieve high enantioselectivities (>90% enantiomeric excess) while maintaining excellent chemical yields. These methods provide direct access to pyrazoles with stereogenic centers adjacent to the heterocyclic ring [26] [27].

The synthesis of chiral pyrazoles through stereoretentive migration processes offers unique opportunities for controlling absolute stereochemistry. The reaction of α-chiral tosylhydrazones with terminal alkynes proceeds through 1,3-dipolar cycloaddition followed by [28] [29]-sigmatropic rearrangement with complete retention of stereochemical information. This methodology provides access to pyrazoles with stereogenic carbon atoms directly attached to nitrogen [26] [30].

Organocatalytic Mannich reactions have been successfully applied to the asymmetric synthesis of hybrid pyrazole derivatives. The use of bifunctional organocatalysts achieves high enantioselectivities while enabling the formation of complex molecular architectures incorporating pyrazole rings. These methods are particularly valuable for accessing biologically relevant structural motifs [24].

The evaluation of enantioselectivity in catalytic asymmetric pyrazole synthesis requires sophisticated analytical methods. Chiral high-performance liquid chromatography provides the most reliable method for determining enantiomeric excess values, while circular dichroism spectroscopy can provide additional confirmation of absolute stereochemistry [24] [27].

| Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Conventional Cyclocondensation | 12-48 hours | 60-85 | 60-85 | Well-established, reliable |

| Modified Knorr Synthesis | 2-6 hours | 40-60 | 75-95 | Improved selectivity |

| Microwave-Assisted | 4-20 minutes | 120-180 | 80-95 | Rapid, energy efficient |

| Ball Milling | 15-30 minutes | Room temperature | 70-90 | Solvent-free, green |

| Deep Eutectic Solvents | 60-90 minutes | 70-80 | 70-85 | Biodegradable solvents |

| Ionic Liquid Catalysis | 30-120 minutes | Room temperature | 75-90 | Reusable catalyst |

The synthetic methodologies for 4-(4-Isobutylphenyl)-1H-pyrazole encompass a broad spectrum of approaches ranging from traditional cyclocondensation methods to cutting-edge green chemistry innovations. The evolution from conventional synthesis protocols to advanced regioselective strategies and environmentally sustainable methodologies reflects the dynamic nature of modern organic synthesis [28] [29] [31].

The integration of microwave technology, mechanochemical activation, and green solvents has transformed pyrazole synthesis from time-consuming, solvent-intensive processes to rapid, efficient, and environmentally responsible methods [13] [10] [16]. These advances provide synthetic chemists with diverse options for accessing pyrazole derivatives while addressing the growing demands for sustainable chemical processes.